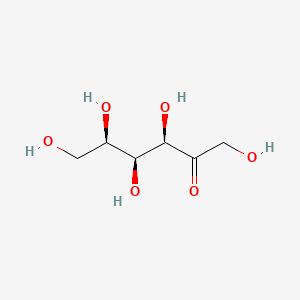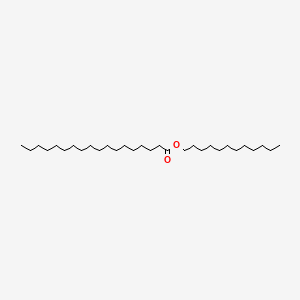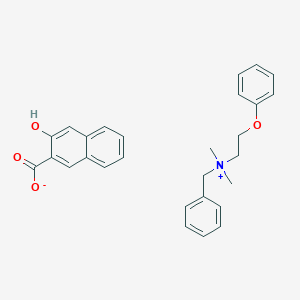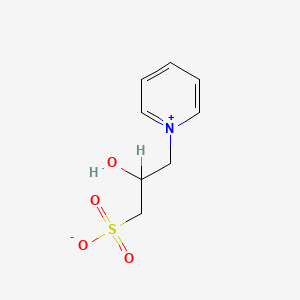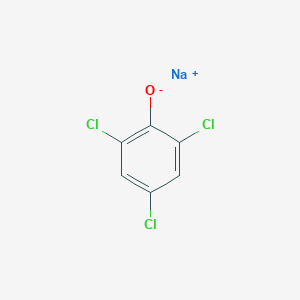
sodium;2,4,6-trichlorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosan-1-ol: (sodium;2,4,6-trichlorophenolate) is a very long-chain primary fatty alcohol. It is derived from tetracosane, where a hydrogen atom attached to one of the terminal carbons is replaced by a hydroxy group. This compound is found in various plants, including grape seeds, evening primrose, pitaya fruits, and Arabian jasmine flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracosan-1-ol can be synthesized through the reduction of tetracosanoic acid (lignoceric acid). The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of tetracosan-1-ol involves the hydrogenation of tetracosanoic acid. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the carboxylic acid group to a primary alcohol group, yielding tetracosan-1-ol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetracosan-1-ol can undergo oxidation to form tetracosanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned, tetracosan-1-ol is typically produced by the reduction of tetracosanoic acid.
Substitution: The hydroxy group in tetracosan-1-ol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Tetracosanoic acid.
Reduction: Tetracosane (if further reduced).
Substitution: Tetracosyl chloride (when reacted with thionyl chloride).
Scientific Research Applications
Chemistry: Tetracosan-1-ol is used as a precursor in the synthesis of various long-chain fatty alcohols and acids. It is also employed in the study of lipid biochemistry and the development of surfactants.
Biology: In biological research, tetracosan-1-ol is used to study the metabolism of long-chain fatty alcohols and their role in cellular processes. It is also investigated for its potential effects on cell membrane structure and function.
Medicine: Tetracosan-1-ol has been studied for its potential wound healing properties. It is believed to accelerate wound healing by expressing inflammatory cytokines and matrix metalloproteinase .
Industry: In the industrial sector, tetracosan-1-ol is used in the production of lubricants, surfactants, and cosmetics. Its long carbon chain makes it suitable for applications requiring hydrophobic properties.
Mechanism of Action
Tetracosan-1-ol exerts its effects primarily through its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Hexacosanol: A long-chain fatty alcohol with 26 carbon atoms.
Octacosanol: A long-chain fatty alcohol with 28 carbon atoms.
Docosanol: A long-chain fatty alcohol with 22 carbon atoms.
Uniqueness: Tetracosan-1-ol is unique due to its specific chain length of 24 carbon atoms, which imparts distinct physical and chemical properties. Compared to other long-chain fatty alcohols, tetracosan-1-ol has a higher melting point and greater hydrophobicity, making it particularly useful in applications requiring stability and water resistance.
Properties
IUPAC Name |
sodium;2,4,6-trichlorophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWVVWIHGYXNNR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







